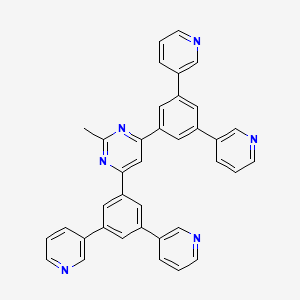

B3PyMPM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is particularly valued for its role in organic light-emitting diodes (OLEDs) as an electron-transporting layer (ETL) and hole-blocking layer (HBL) material . The compound is known for its electron-deficient nature and ability to form hydrogen bonds, which enhance film morphology and charge mobility .

Wirkmechanismus

Target of Action

B3PyMPM, also known as 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is primarily used in Organic Light Emitting Diodes (OLEDs) as an electron-transporting or hole-blocking layer material . It is electron-deficient and forms hydrogen bonding in and between molecules .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds both within and between molecules . This intermolecular and intramolecular hydrogen bonding is believed to promote film morphology, thereby enhancing charge mobility . In addition, due to its electron-deficient nature, this compound is used in thermally activated delayed fluorescent (TADF) devices as an exciplex-forming co-host to fabricate highly-efficient fluorescent OLEDs .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the transport of electrons. This compound is used as an electron-transporting layer material in OLED devices . It is also used in TADF devices, where it forms an exciplex with TCTA . An exciplex is a complex formed by the association of two molecules with different electronic states, which can lead to the emission of light.

Pharmacokinetics

The electron mobility of this compound was calculated to be 7.79 × 10 −6 cm 2 V −1 s −1 .

Result of Action

The result of this compound’s action is the efficient emission of light in OLED devices. When used as an exciplex-forming co-host in TADF devices, this compound helps to fabricate highly-efficient fluorescent OLEDs . For instance, OLEDs fabricated using this compound as an exciplex co-host for a green phosphorescence emitter exhibited a maximum external quantum efficiency (EQE) of 22.31% .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For example, the thermal stability of the organic/metal interface in OLEDs was found to be strengthened with the increase of the glass transition temperature (Tg) of the organic material . By combining the good electron transport ability of Liq and high Tg of this compound, the OLED with this compound:20% Liq bulk heterojunction ETL obtained the best thermal stability .

Biochemische Analyse

Biochemical Properties

B3PyMPM is known to interact with various biomolecules due to its electron-deficient nature . It forms hydrogen bonds both within and between molecules, which is believed to promote film morphology and enhance charge mobility .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as an electron-transporting or hole-blocking layer material in OLED devices . Its electron-deficient nature allows it to form hydrogen bonds, which are believed to enhance charge mobility .

Temporal Effects in Laboratory Settings

In the context of OLED devices, this compound has been shown to improve the thermal stability of these devices

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

B3PyMPM is synthesized through a series of organic reactions involving pyridine and pyrimidine derivatives. The synthesis typically involves the formation of a 2-methylpyrimidine core structure with four pyridine pendants . The reaction conditions often include the use of high-purity reagents and controlled environments to ensure the formation of the desired product with high purity.

Industrial Production Methods

In industrial settings, this compound is produced using sublimation techniques to achieve ultra-pure grade chemicals. Sublimation involves heating the compound to a temperature where it transitions from a solid to a gas without passing through a liquid phase, followed by condensation back into a solid form . This method ensures a purity level of over 99%, which is crucial for its application in high-performance OLEDs .

Analyse Chemischer Reaktionen

Types of Reactions

B3PyMPM undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to alter the electronic properties of the compound.

Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

B3PyMPM has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological molecules due to its electron-deficient nature.

Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

B2PyMPM: An isomer with a similar structure but different positioning of nitrogen atoms.

B4PyMPM: Another isomer with variations in the pyridine pendant positions.

Uniqueness

B3PyMPM stands out due to its specific molecular structure, which provides optimal electron transport and hole-blocking properties. Its ability to form hydrogen bonds and promote film morphology makes it particularly effective in enhancing the performance of OLED devices .

Eigenschaften

IUPAC Name |

4,6-bis(3,5-dipyridin-3-ylphenyl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N6/c1-25-42-36(34-16-30(26-6-2-10-38-21-26)14-31(17-34)27-7-3-11-39-22-27)20-37(43-25)35-18-32(28-8-4-12-40-23-28)15-33(19-35)29-9-5-13-41-24-29/h2-24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVCFIYEIZBYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2992241.png)

![(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide](/img/structure/B2992242.png)

![1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2992245.png)

![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)

![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)

![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)